Iodorphine

μ-opioid receptor radioligand binding synthetic opioid pharmacology

Iodorphine is a certified analytical reference standard (≥98% purity) designed for forensic and research laboratories. Its iodine substitution confers distinct pharmacological and toxicological properties compared to fluorphine, chlorphine, and brorphine, making it essential for accurate quantification and legal defensibility of opioid casework. The compound's positive micronucleus induction uniquely positions it as a genotoxicity positive control, while its intermediate MOR potency facilitates structure-activity relationship studies. Not for human use.

Molecular Formula C20H22IN3O
Molecular Weight 447.3 g/mol
Cat. No. B10829100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodorphine
Molecular FormulaC20H22IN3O
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)I)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
InChIInChI=1S/C20H22IN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)
InChIKeyJSAXFVKTSYWRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodorphine Reference Standard: A Halogenated Piperidine Benzimidazolone Opioid for Forensic and Pharmacological Research


Iodorphine is a synthetic opioid belonging to the piperidine benzimidazolone class [1]. It is a halogenated analogue of brorphine, featuring an iodine atom in place of the bromine substituent at the para position of the phenyl ring [2]. The compound is supplied as an analytical reference standard (purity ≥98%) intended for research and forensic applications, not for human or veterinary use . Its molecular formula is C20H22IN3O with a molecular weight of 447.3 g/mol . Iodorphine acts as a potent agonist at the μ-opioid receptor (MOR) and induces naloxone-reversible antinociception and respiratory depression in vivo [1][3].

Iodorphine Substitution Risk: Divergent MOR Potency, Mutagenicity, and In Vivo Effect Profiles Within the Benzimidazolone Class


Within the piperidine benzimidazolone opioid class, halogen substitution profoundly alters pharmacological and toxicological properties, rendering analogues non-interchangeable for research or reference standard applications. Despite sharing a common scaffold, iodorphine exhibits a distinct profile compared to its analogues brorphine, fluorphine, and chlorphine across receptor affinity, functional activity, genotoxicity, and in vivo effect magnitude [1][2]. Direct substitution of iodorphine for chlorphine or brorphine in a research protocol would yield substantially different MOR activation outcomes and safety handling requirements [1][3].

Iodorphine Comparative Data: Receptor Affinity, Functional Potency, Genotoxicity, and In Vivo Activity Versus Brorphine and Analogues


Iodorphine MOR Binding Affinity (Ki = 133 nM) Versus Brorphine, Chlorphine, and Fluorphine in Rat Brain Homogenate

In radioligand binding assays using rat brain homogenate, iodorphine exhibited a MOR binding affinity (Ki) of 133 nM, approximately 4.4-fold lower affinity than brorphine (Ki = 30.4 nM) and 69-fold lower affinity than chlorphine (Ki = 1.92 nM) [1]. All halogenated analogues demonstrated nanomolar MOR affinity, with smaller-sized substituents conferring higher affinity [2]. Notably, iodorphine's Ki of 133 nM is substantially weaker than typical literature values for morphine (Ki ≈ 1–10 nM), indicating a distinct receptor binding profile despite its structural classification as an opioid [1].

μ-opioid receptor radioligand binding synthetic opioid pharmacology

Iodorphine β-Arrestin 2 and mini-Gαi Recruitment Potency: EC50 Values and Comparative MOR Activation Profile

In HEK 293T cell-based MOR activation assays, iodorphine demonstrated β-arrestin 2 recruitment EC50 of 54.4 nM (efficacy 93.3% relative to hydromorphone) and mini-Gαi recruitment EC50 of 18.1 nM (efficacy 97.3%) [1]. Comparative analysis reveals iodorphine's β-arrestin 2 EC50 is comparable to brorphine (50.6 nM) but approximately 3.2-fold less potent than chlorphine (17.2 nM) [1]. For G protein-mediated signaling, iodorphine (EC50 = 18.1 nM) is approximately 2.1-fold less potent than brorphine (EC50 = 8.74 nM) and 5.4-fold less potent than chlorphine (EC50 = 3.38 nM) [1]. None of the benzimidazolone compounds, including iodorphine, exhibited significant in vitro biased agonism compared to hydromorphone [2].

β-arrestin recruitment G protein signaling biased agonism MOR functional activity

Iodorphine Genotoxicity: Positive Micronucleus Induction in TK6 Cells Versus Negative Findings for Brorphine and Orphine

In the OECD Guideline No. 487-compliant in vitro mammalian cell micronucleus (MN) test using human lymphoblastoid TK6 cells, iodorphine induced a statistically significant increase in micronuclei (MNi) frequency, demonstrating the ability to cause chromosomal damage [1]. In direct contrast, brorphine and orphine (the non-halogenated analogue) showed no statistically significant MNi increase under identical experimental conditions, including testing with exogenous metabolic activation (S9 mix) [1]. This differential genotoxicity profile represents a critical hazard classification distinction: iodorphine, fluorphine, and chlorphine are positive for chromosomal damage induction, whereas brorphine and orphine are negative [1].

genotoxicity mutagenicity chromosomal damage novel synthetic opioids

Iodorphine In Vivo Antinociception: Submaximal Efficacy Compared to Chlorphine and Brorphine in Murine Pain Models

In male CD-1 mice, intraperitoneal administration of benzimidazolone opioids (0.01–15 mg/kg) produced varying degrees of mechanical and thermal antinociception [1]. Iodorphine increased pain thresholds but did not achieve maximal antinociception in either assay, whereas chlorphine and brorphine induced the highest levels of antinociception overall and achieved maximum efficacy in both mechanical and thermal tests [1]. At a fixed 15 mg/kg IP dose, iodorphine induced less pronounced respiratory depression than fluorphine, chlorphine, and brorphine, which produced the most pronounced respiratory depressant effects [1]. Additionally, naloxone (6 mg/kg IP) pretreatment reversed iodorphine-induced effects, confirming MOR-mediated mechanism .

antinociception in vivo pharmacology opioid analgesia murine pain model

Iodorphine Research Applications: Forensic Toxicology, Genotoxicity Screening, and Structure-Activity Relationship Studies


Forensic Toxicology Reference Standard for Novel Synthetic Opioid Identification

Iodorphine serves as a certified analytical reference standard (≥98% purity) for forensic laboratories developing and validating LC-MS/MS or GC-MS methods to detect emerging piperidine benzimidazolone opioids in seized drug samples or biological matrices . Its distinct mass spectral signature and retention characteristics, combined with its iodine-containing molecular ion pattern (molecular weight 447.3 g/mol, exact mass 447.080757 g/mol), provide unambiguous identification parameters [1]. Procurement of the pure reference standard is essential for accurate quantification and legal defensibility of forensic casework involving this emerging NSO class .

In Vitro Genotoxicity and Mutagenicity Screening of Halogenated Synthetic Opioids

Given iodorphine's demonstrated positive micronucleus induction in TK6 cells—contrasting with the negative findings for brorphine and orphine—the compound is uniquely positioned as a positive control or comparator in genotoxicity screening panels for emerging synthetic opioids . Research groups investigating structure-genotoxicity relationships within halogenated benzimidazolones can utilize iodorphine to probe the contribution of iodine substitution (and halogen size/electronegativity more broadly) to chromosomal damage potential, particularly given the differential genotoxicity observed across the halogen series (fluorphine, chlorphine, iodorphine all positive; brorphine and orphine negative) .

Structure-Activity Relationship (SAR) Studies of Halogen Effects on MOR Pharmacology

Iodorphine's quantitative binding (Ki = 133 nM) and functional activity data (β-arrestin 2 EC50 = 54.4 nM; G protein EC50 = 18.1 nM), when analyzed alongside its fluoro-, chloro-, and bromo-substituted analogues, enable systematic SAR investigations into halogen size and electronegativity effects on MOR affinity and efficacy [1]. The iodine atom confers distinct physicochemical properties (largest atomic radius, highest polarizability) that result in intermediate functional potency among the halogenated series—more potent than fluorphine but less potent than chlorphine and brorphine in G protein assays—making iodorphine a critical data point for computational modeling of ligand-receptor interactions and halogen bonding contributions to opioid pharmacophore mapping [1].

In Vivo Opioid Pharmacology with Moderate Respiratory Depression Phenotype

For researchers investigating opioid-induced respiratory depression mechanisms or screening potential reversal agents, iodorphine offers a distinct in vivo phenotype: it produces quantifiable antinociception (naloxone-reversible) while inducing less pronounced respiratory depression than chlorphine, brorphine, or fluorphine at equivalent doses . This profile makes iodorphine particularly useful for experimental designs requiring separation of analgesic and respiratory depressant effects, or for studies seeking to understand the structural determinants of respiratory safety margins within the benzimidazolone opioid class . The compound's submaximal antinociceptive efficacy relative to chlorphine and brorphine further supports its use in partial efficacy research models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.